molecular formula C9H11N3O5 B2694872 4-(Tert-butyl)-3,5-dinitropyridin-2-ol CAS No. 2119574-83-1

4-(Tert-butyl)-3,5-dinitropyridin-2-ol

Cat. No.: B2694872
CAS No.: 2119574-83-1
M. Wt: 241.203
InChI Key: MPOGGBVZUVCNEF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-3,5-dinitropyridin-2-ol (CAS 2119574-83-1) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C9H11N3O5 and a molecular weight of 241.20, is characterized by a pyridine core functionalized with a tert-butyl group and two nitro groups, a structure that offers versatility for further synthetic modification . It is primarily used as a key intermediate in the synthesis of more complex molecules for active pharmaceutical ingredients (APIs) . Its applications extend to serving as a precursor in fine chemical production, reagents for synthesis, and research within biotechnology and dye chemistry . The presence of both the tert-butyl group, known to influence a compound's steric and hydrophobic properties, and the nitro groups, which are excellent handles for further chemical transformation, makes this reagent particularly valuable for constructing novel molecular architectures in drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

4-tert-butyl-3,5-dinitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-9(2,3)6-5(11(14)15)4-10-8(13)7(6)12(16)17/h4H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOGGBVZUVCNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol typically involves the nitration of 4-(tert-butyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)-3,5-dinitropyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitro groups or the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.

    Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.

Major Products Formed:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 4-(tert-butyl)-3,5-diaminopyridin-2-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Tert-butyl)-3,5-dinitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-3,5-dinitropyridin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the tert-butyl group can influence the compound’s steric and electronic properties, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8): Features a piperazine-carboxylate group instead of a hydroxyl, with a chlorine substituent at the 6-position .

Butylated Hydroxytoluene (BHT) (CAS 128-37-0): A phenolic antioxidant with two tert-butyl groups, highlighting the role of steric hindrance in stabilizing free radicals .

3,5-Dinitropyridin-2-ol derivatives : Lacking the tert-butyl group but sharing nitro and hydroxyl substituents, these compounds are often studied for explosive or ligand-binding properties.

Physicochemical Properties

Property 4-(Tert-butyl)-3,5-dinitropyridin-2-ol Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate BHT
Molecular Formula C₉H₁₁N₃O₅ (estimated) C₁₄H₁₉ClN₄O₄ C₁₅H₂₄O
Molecular Weight ~273.2 g/mol 342.78 g/mol 220.35 g/mol
Functional Groups 2 nitro, 1 hydroxyl, 1 tert-butyl 1 nitro, 1 chlorine, 1 piperazine-carboxylate, 1 tert-butyl 2 tert-butyl, 1 phenol
Polarity High (due to –NO₂ and –OH) Moderate (piperazine adds basicity) Low (hydrophobic)

Reactivity and Stability

  • Nitro Group Effects: The 3,5-dinitro configuration in the target compound increases acidity (pKa ~4–6 estimated) compared to mono-nitro analogs. This enhances susceptibility to nucleophilic attack or redox reactions.
  • Steric Effects: The tert-butyl group in the 4-position reduces steric crowding compared to BHT, where tert-butyl groups flank the reactive phenol, but still hinders π-stacking interactions .
  • Stability : Unlike the piperazine derivative (stable under standard conditions ), the hydroxyl and nitro groups in the target compound may promote decomposition under heat or light.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-butyl)-3,5-dinitropyridin-2-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis involving reductive amination or protecting-group strategies is recommended. For example, tert-butyl-containing intermediates can be synthesized using NaHB(OAc)₃ in dichloromethane (DCM) under acidic conditions (e.g., acetic acid) to control stereochemistry and reduce side reactions . Temperature optimization (e.g., maintaining 25–35°C) and real-time HPLC monitoring of reaction progress, as demonstrated in piperidine derivative synthesis, can improve yield . Systematic variation of solvents (e.g., DCM vs. THF) and reducing agents (e.g., LiAlH₄ for deprotection) should be explored to address steric hindrance from the tert-butyl group.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Assign proton environments (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyl proton downfield shifts due to nitro groups).
  • IR : Identify nitro (1520–1350 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) stretches.
  • X-ray Diffraction : Resolve spatial arrangements of nitro and tert-butyl groups, especially if tautomerism or polymorphism is suspected .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions). Cross-validate with elemental analysis for purity assessment.

Q. What are the critical safety considerations and storage protocols for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s nitro and phenolic groups pose oxidative and irritant hazards. Follow protocols for nitroaromatics:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • Avoid prolonged exposure to light or moisture, which may accelerate degradation. Conduct stability studies via accelerated thermal testing (e.g., 40°C/75% RH for 1 month) to establish shelf-life.

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and nitro groups influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group imposes steric hindrance, directing nucleophilic attack to the less hindered C-6 position of the pyridine ring. Nitro groups at C-3 and C-5 withdraw electron density, making adjacent positions (C-2/C-4) less reactive. To validate, perform kinetic studies with varying nucleophiles (e.g., thiols or amines) and monitor regioselectivity via LC-MS or ¹H-NMR. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

  • Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by observing signal coalescence at elevated temperatures.
  • Solid-State vs. Solution NMR : Compare X-ray data with solid-state NMR to distinguish packing artifacts from true molecular configurations.
  • Paramagnetic Shift Reagents : Use europium complexes to resolve overlapping proton signals in solution .

Q. What methodologies are recommended for studying decomposition pathways under varying pH or thermal conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal Stress : Heat samples at 50–100°C and analyze degradation products via GC-MS or HPLC-PDA.
  • pH Variation : Incubate in buffered solutions (pH 1–13) and monitor nitro group reduction or hydroxyl deprotonation using UV-Vis spectroscopy.
  • Oxidative Stress : Expose to H₂O₂ or O₃ to simulate radical-mediated degradation .

Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or reduction reactions?

  • Methodological Answer : The nitro groups are susceptible to selective reduction. Use Pd/C or Raney Ni under H₂ gas to reduce nitro to amine groups, while preserving the tert-butyl moiety. Monitor stepwise reduction intermediates (e.g., nitroso or hydroxylamine) via TLC or in-situ FTIR. For partial reduction, employ milder agents like NaBH₄/CuCl₂ to target specific nitro positions .

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